molecular formula C11H13NO2S2 B3146091 Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate CAS No. 588695-58-3

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

Cat. No.: B3146091
CAS No.: 588695-58-3
M. Wt: 255.4 g/mol
InChI Key: JTQFJGGAHHWOFV-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO2S2 and a molecular weight of 255.36 g/mol. This compound is characterized by its thiophene ring structure, which is a five-membered sulfur-containing heterocycle, and its isothiocyanate functional group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves the following steps:

  • Starting Material: The synthesis begins with 4-ethyl-5-methylthiophene-3-carboxylate as the starting material.

  • Isolation of Intermediate: The intermediate compound is isolated through a series of reactions, including halogenation and subsequent substitution reactions.

  • Formation of Isothiocyanate: The isothiocyanate group is introduced through a reaction with thiocyanate ions under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in proteomics research.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, is known for its ability to react with nucleophiles, leading to the formation of thioureas and other derivatives. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives and isothiocyanate-containing compounds. Some similar compounds include:

  • Ethyl 2-isothiocyanato-5-methylthiophene-3-carboxylate: This compound lacks the ethyl group at the 4-position.

  • Ethyl 4-ethyl-2-thiocyanato-5-methylthiophene-3-carboxylate: This compound has a different functional group at the 2-position.

Properties

IUPAC Name

ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c1-4-8-7(3)16-10(12-6-15)9(8)11(13)14-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQFJGGAHHWOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176966
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588695-58-3
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588695-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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